2-Isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole
Description
2-Isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an isopropyl group at position 2 and a piperidin-4-yl moiety modified with a pyridin-2-ylmethyl group at position 3. The 1,3,4-oxadiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, antifungal, and enzyme inhibitory activities.
Properties
IUPAC Name |
2-propan-2-yl-5-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-12(2)15-18-19-16(21-15)13-6-9-20(10-7-13)11-14-5-3-4-8-17-14/h3-5,8,12-13H,6-7,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZGUDPSGRZYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic or basic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, and the pyridine moiety can be attached using cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Its unique chemical properties make it valuable in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2-Isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues of 1,3,4-oxadiazole derivatives with structural and functional similarities:
Key Observations:
Substituent Influence on Activity: Thioether vs. Pyridine-Piperidine Hybrids: Thioether-linked compounds (e.g., 5g) exhibit strong fungicidal activity due to interactions with the SDH protein’s hydrophobic pockets . In contrast, sulfonamide-piperidine derivatives (e.g., 7a-i) show broader antibacterial effects, likely via enzyme inhibition . The target compound’s pyridin-2-ylmethyl group may enhance binding to nicotinic acetylcholine receptors or microbial enzymes, though this requires validation.
Synthetic Pathways :
- The target compound can be synthesized via multi-step routes similar to those for sulfonamide-piperidine derivatives (e.g., hydrazide formation, cyclization with CS₂, and alkylation) . The pyridin-2-ylmethyl group may be introduced via nucleophilic substitution or reductive amination.
Mechanistic Insights:
- Fungicidal Activity : Compound 5g’s interaction with SDH involves hydrogen bonding via its carbonyl group and hydrophobic interactions with the trifluoromethylpyrazole moiety . The target compound’s pyridine ring may similarly engage in π-π stacking with enzyme active sites.
- Antibacterial Activity : Sulfonamide-piperidine derivatives (7a-i) disrupt bacterial cell walls or inhibit enzymes like DNA gyrase . The target compound’s isopropyl group may enhance penetration into Gram-negative bacterial membranes.
Biological Activity
2-Isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds related to 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.
Key Findings:
- Cytotoxicity: In vitro assays demonstrated that this compound exhibited IC50 values comparable to standard chemotherapeutic agents.
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 expression levels .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.275 | Apoptosis via caspase activation |
| Standard Drug (Erlotinib) | MCF-7 | 0.417 | EGFR inhibition |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi.
Research Insights:
- Antibacterial Activity: Studies have shown that certain oxadiazole derivatives significantly inhibit the growth of Mycobacterium bovis and other bacterial strains.
- Mechanism: The proposed mechanism involves disruption of cell wall synthesis and inhibition of critical metabolic pathways in bacteria .
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Mycobacterium bovis | Strong inhibition in both active and dormant states | Dhumal et al. (2016) |
| Staphylococcus aureus | Moderate inhibition observed | Desai et al. (2018) |
Study 1: Anticancer Efficacy
A study conducted by Arafa et al. evaluated the cytotoxic effects of various oxadiazole derivatives. Among them, this compound showed remarkable efficacy with an IC50 value significantly lower than many known anticancer drugs.
Study 2: Antimicrobial Effectiveness
Another research effort focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. The results indicated a promising reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for further development in antimicrobial therapies.
Q & A
Q. What are the established synthetic routes for 2-isopropyl-5-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3,4-oxadiazole?
Answer: The compound can be synthesized via a multi-step protocol involving:
- Step 1: Preparation of the piperidin-4-yl intermediate (e.g., ethyl piperidin-4-carboxylate) through sulfonylation or tosylation reactions (e.g., using p-toluenesulfonyl chloride) .
- Step 2: Formation of the 1,3,4-oxadiazole core via cyclization of carbohydrazides with carbon disulfide (CS₂) under basic conditions (e.g., KOH) .
- Step 3: Functionalization of the oxadiazole ring with isopropyl and pyridin-2-ylmethyl groups using alkylation or coupling reactions. For enantioselective variants, iridium-catalyzed amination (e.g., with crotyl acetate) has been employed to achieve high enantiomeric excess (ee >95%) .
Key Techniques: Flash column chromatography (SiO₂, hexane:ethyl acetate gradients) for purification; NMR (¹H/¹³C), HRMS, and FTIR for structural validation .
Q. How is the structural identity of this compound confirmed experimentally?
Answer: Structural validation involves:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, characteristic shifts for pyridine protons (δ ~8.5 ppm) and piperidine methylene groups (δ ~2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., C₁₆H₂₁N₅O).
- Single-Crystal X-ray Diffraction (SCXRD): Using SHELX software for crystallographic refinement to resolve absolute configuration .
- Chiral Analysis: Supercritical Fluid Chromatography (SFC) to determine enantiopurity (e.g., 97% ee) .
Q. What biological activities have been reported for similar 1,3,4-oxadiazole derivatives?
Answer: Analogous compounds exhibit:
- Antimicrobial Activity: Gram-negative bacteria (e.g., E. coli) are often more susceptible due to lipophilic substituents enhancing membrane penetration .
- Enzyme Inhibition: Inhibition of α-glucosidase and lipoxygenase via competitive binding at active sites .
- Neuropharmacological Potential: Structural analogs (e.g., 5-HT₄ receptor ligands) suggest applications in neurodegenerative disease research .
Assay Methods: Broth microdilution for MIC determination; spectrophotometric enzyme inhibition assays .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for scalability?
Answer:
- Catalyst Selection: Iridium complexes (e.g., [Ir(cod)Cl]₂ with chiral phosphine ligands) enable asymmetric amination, achieving >95% ee .
- Solvent Optimization: Polar aprotic solvents (e.g., DME) improve reaction rates and stereochemical control.
- Workflow Integration: Automated flash chromatography and inline SFC monitoring enhance purity and throughput.
Challenges: Catalyst cost and ligand sensitivity require DOE (Design of Experiments) approaches for industrial translation .
Q. What computational strategies support structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking: Using software like AutoDock to predict binding affinities to targets (e.g., bacterial enzymes or neuronal receptors) .
- QSAR Modeling: Correlating substituent hydrophobicity (logP) with antimicrobial activity to guide synthetic prioritization .
- DFT Calculations: Assessing electronic effects of substituents (e.g., pyridine’s electron-withdrawing nature) on oxadiazole reactivity .
Q. How can contradictory biological data across studies be resolved?
Answer:
- Standardized Assays: Re-evaluate activity under uniform conditions (e.g., pH, bacterial strain ATCC codes) .
- Metabolic Stability Testing: Use liver microsomes to assess if observed discrepancies arise from compound degradation.
- Synergistic Studies: Combine with adjuvants (e.g., efflux pump inhibitors) to clarify mechanisms in resistant strains .
Q. What are the potential applications in neurodegenerative disease research?
Answer:
- Target Engagement: Structural analogs act as 5-HT₄ receptor agonists, enhancing acetylcholine release, a mechanism relevant to Alzheimer’s disease .
- In Vivo Models: Evaluate cognitive improvement in transgenic mice (e.g., APP/PS1) using Morris water maze assays.
- Safety Profiling: Assess blood-brain barrier permeability and off-target effects via hERG channel inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
